molecular formula C27H25N3O2 B2960827 3-(4-ethoxyphenyl)-8-methoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 902598-09-8

3-(4-ethoxyphenyl)-8-methoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2960827
M. Wt: 423.516
InChI Key: XPLMXTAOUXPRLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethoxyphenyl)-8-methoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazoloquinolines, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

Synthesis and Structural Characterization

  • Practical and Large-Scale Synthesis

    A study detailed the efficient synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, showcasing the compound's potential for large-scale manufacturing due to the utilization of cost-effective starting materials and yielding high efficiency through a multi-step synthetic process (Bänziger, Cercus, Stampfer, & Sunay, 2000).

  • Synthesis of Novel Derivatives

    Another study focused on synthesizing novel pyrazolo[4,3-c]quinoline derivatives as potential ligands for the estrogen receptor, employing 2,3-dihydro-1H-quinolin-4-ones as starting materials. This research highlights the compound's versatility in generating structurally diverse derivatives with potential bioactive properties (Kasiotis, Fokialakis, & Haroutounian, 2006).

Potential Pharmaceutical Applications

  • Cytotoxic Activity

    Research into carboxamide derivatives of benzo[b][1,6]naphthyridines, a structurally related class, demonstrated potent cytotoxicity against various cancer cell lines, suggesting that similar structural motifs in compounds like 3-(4-ethoxyphenyl)-8-methoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline may offer therapeutic potential in oncology (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

  • Inhibitory Activity on Protein Kinases

    Another study showed that 3-amino-1H-pyrazolo[3,4-b]quinolines possess significant inhibitory activity on bacterial serine/threonine protein kinases. This finding indicates the potential for the development of new antimicrobial agents leveraging the core structure of the compound of interest (Lapa, Bekker, Mirchink, Danilenko, & Preobrazhenskaya, 2013).

properties

IUPAC Name

3-(4-ethoxyphenyl)-8-methoxy-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2/c1-4-32-21-11-9-20(10-12-21)26-24-17-30(16-19-7-5-18(2)6-8-19)25-14-13-22(31-3)15-23(25)27(24)29-28-26/h5-15,17H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLMXTAOUXPRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OC)CC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethoxyphenyl)-8-methoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline

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